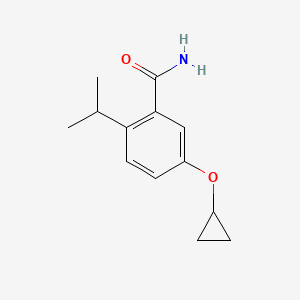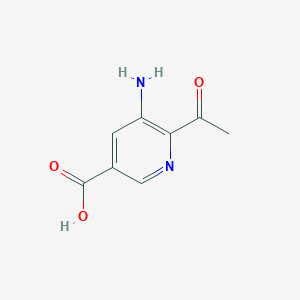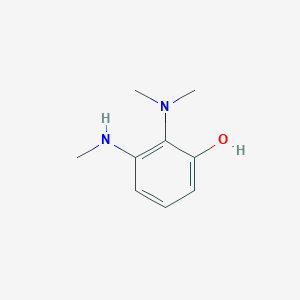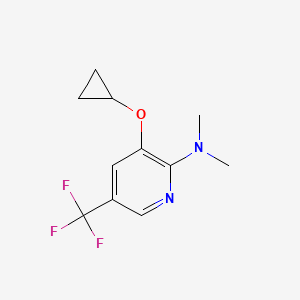
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine: is a chemical compound with the molecular formula C11H13F3N2O and a molecular weight of 246.231 g/mol This compound is characterized by the presence of a cyclopropoxy group, a dimethylamine group, and a trifluoromethyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloro-5-(trifluoromethyl)pyridine and cyclopropanol.
Cyclopropoxylation: The cyclopropanol is reacted with the pyridine derivative under basic conditions to introduce the cyclopropoxy group.
Dimethylamination: The intermediate product is then subjected to dimethylamination using dimethylamine and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Applications De Recherche Scientifique
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
- 3-Chloro-2-aminoethyl-5-trifluoromethylpyridine
Uniqueness
3-Cyclopropoxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to its analogs
Propriétés
Formule moléculaire |
C11H13F3N2O |
|---|---|
Poids moléculaire |
246.23 g/mol |
Nom IUPAC |
3-cyclopropyloxy-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C11H13F3N2O/c1-16(2)10-9(17-8-3-4-8)5-7(6-15-10)11(12,13)14/h5-6,8H,3-4H2,1-2H3 |
Clé InChI |
VKQDNPPZPWLVRY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14843693.png)

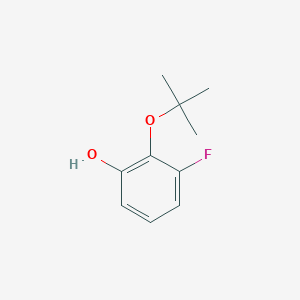
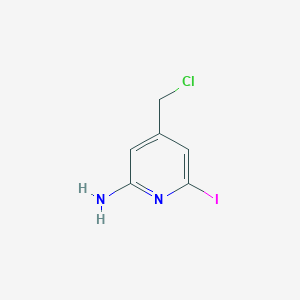
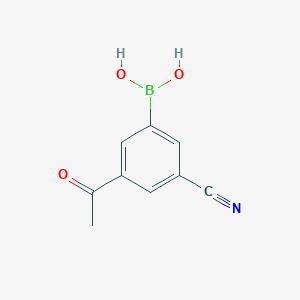
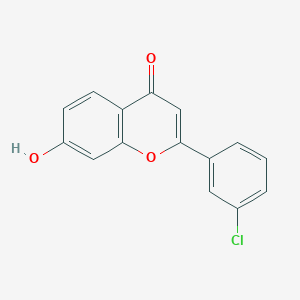
![[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843732.png)
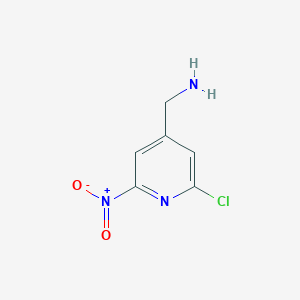


![7-Propyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14843754.png)
